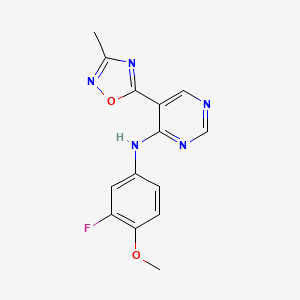

N-(3-fluoro-4-methoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

N-(3-fluoro-4-methoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5O2/c1-8-18-14(22-20-8)10-6-16-7-17-13(10)19-9-3-4-12(21-2)11(15)5-9/h3-7H,1-2H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAUBIGGWIKFDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN=CN=C2NC3=CC(=C(C=C3)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluoro-4-methoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.

Overview of the Compound

The compound features a pyrimidine core substituted with a 3-fluoro-4-methoxyphenyl group and a 3-methyl-1,2,4-oxadiazole moiety. Its molecular formula is C14H14FN5O2, and it has been synthesized for evaluation against various cancer cell lines.

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results against several cancer cell lines.

Table 1: Anticancer Activity Data

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(3-fluoro-4-methoxyphenyl)-... | MCF-7 (breast cancer) | 0.65 | Induces apoptosis via p53 activation |

| Similar Oxadiazole Derivative | U-937 (leukemia) | 0.75 | Cell cycle arrest at G0-G1 phase |

| Another Oxadiazole Analog | PANC-1 (pancreatic cancer) | 2.41 | Disruption of DNA replication |

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Studies using flow cytometry have shown that the compound activates apoptotic pathways by increasing the expression levels of p53 and promoting caspase activation in MCF-7 cells .

Moreover, molecular docking studies suggest that the compound interacts favorably with target proteins involved in cell proliferation and survival pathways. The hydrophobic interactions between the aromatic rings of the oxadiazole derivatives and the amino acid residues of target receptors have been noted to be comparable to known anticancer agents like Tamoxifen .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the oxadiazole ring and substitutions on the pyrimidine core have been explored to enhance biological activity.

Table 2: Structure Modifications and Their Effects

| Modification | Observed Effect |

|---|---|

| Introduction of electron-withdrawing groups (EWGs) | Increased antitumor activity |

| Nitro group at meta position | More favorable than para substitution |

| Alteration of alkyl substituents | Variability in cytotoxicity |

Case Studies

A notable case study involved testing various derivatives against multiple cancer cell lines. The findings indicated that certain modifications led to enhanced cytotoxicity while maintaining selectivity towards cancerous cells over normal cells . For example, compounds with specific substitutions on the oxadiazole ring exhibited IC50 values significantly lower than those of traditional chemotherapeutics like doxorubicin.

Comparison with Similar Compounds

Structural Features

Key Observations :

- Oxazole vs. Oxadiazole : Compounds like OCM-12 (oxazole core) exhibit lower synthetic yields (13–31%) compared to oxadiazole-containing analogs, which are often prioritized for their enhanced metabolic stability and hydrogen-bonding capacity .

- Substituent Effects : The 3-fluoro-4-methoxyphenyl group in the target compound improves lipophilicity and target engagement compared to OCM-15’s phenethyl group, which may reduce blood-brain barrier penetration .

- Thiophene vs. Fluorophenyl : The thiophene-substituted oxadiazole in enhances π-π stacking but reduces solubility compared to the fluorophenyl group in the target compound .

Key Findings :

Physicochemical Properties

*Predicted using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.